6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride
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Overview
Description
6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO It is known for its unique structure, which includes an amino group, a chlorophenyl group, and a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with hexanone in the presence of an amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-(phenylsulfanyl)hexan-1-one hydrochloride: This compound has a similar structure but with a phenylsulfanyl group instead of a chlorophenyl group.
6-Amino-1-(4-chlorophenyl)hexan-1-one hydrochloride: Similar to the target compound but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C12H17Cl2NO |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
6-amino-1-(3-chlorophenyl)hexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14;/h4-6,9H,1-3,7-8,14H2;1H |
InChI Key |
ULNOJUNDTMVWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCN.Cl |
Origin of Product |
United States |
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